

# physical and chemical properties of 4-Methoxy-4'-methylbiphenyl

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## Compound of Interest

Compound Name: 4-Methoxy-4'-methylbiphenyl

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## An In-depth Technical Guide to 4-Methoxy-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Methoxy-4'-methylbiphenyl** (CAS No. 53040-92-9), a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, spectral data, and reactivity. It also includes experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in drug discovery and materials science.

### Introduction

**4-Methoxy-4'-methylbiphenyl** is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy group at the 4-position and a methyl group at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.<sup>[1]</sup> The specific substitution pattern of **4-Methoxy-4'-methylbiphenyl**, with an electron-donating methoxy group and a weakly activating methyl group, influences its electronic properties, reactivity, and potential biological interactions. This

guide serves as a technical resource, consolidating available data on its physical and chemical properties to facilitate its use in research and development.

## Physical Properties

The physical properties of **4-Methoxy-4'-methylbiphenyl** are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property          | Value                             | Reference(s)                            |
|-------------------|-----------------------------------|---|
| Molecular Formula | C <sub>14</sub> H <sub>14</sub> O | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 198.26 g/mol                      | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | White solid                       | <a href="#">[4]</a>                     |
| Melting Point     | 102-104 °C                        | <a href="#">[4]</a>                     |
| Boiling Point     | 313.9 °C at 760 mmHg              | <a href="#">[2]</a>                     |
| Density           | 1.016 g/cm <sup>3</sup>           | <a href="#">[2]</a>                     |
| Flash Point       | 122.9 °C                          | <a href="#">[2]</a>                     |

## Chemical Properties

### Solubility

Qualitative data indicates that **4-Methoxy-4'-methylbiphenyl** is likely soluble in common organic solvents such as ethanol, ether, and chloroform, and insoluble in water.[\[5\]](#) Quantitative solubility data is not readily available in the literature.

### Stability

As a biphenyl derivative, **4-Methoxy-4'-methylbiphenyl** is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents, high temperatures, or UV radiation may lead to degradation. The methoxy group may be susceptible to cleavage under harsh acidic conditions.

## Reactivity

The chemical reactivity of **4-Methoxy-4'-methylbiphenyl** is dictated by its aromatic rings and the nature of its substituents.

- **Electrophilic Aromatic Substitution:** The benzene ring bearing the methoxy group is significantly activated towards electrophilic aromatic substitution, with the methoxy group being a strong ortho-, para-director. The tolyl ring is also activated, with the methyl group directing to its ortho and para positions. Given the substitution pattern, electrophilic attack is likely to occur at the positions ortho to the methoxy group.[\[6\]](#)[\[7\]](#)
- **Oxidation and Reduction:** The aromatic rings are generally resistant to oxidation and reduction under mild conditions. The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

## Spectral Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-Methoxy-4'-methylbiphenyl** in CDCl<sub>3</sub> shows characteristic signals for the aromatic protons and the methyl and methoxy substituents.

| Chemical Shift (δ) ppm | Multiplicity  | Integration | Assignment        | Reference(s)        |
|------------------------|---------------|-------------|-------------------|---------------------|
| 7.51                   | d, J = 8.0 Hz | 2H          | Ar-H              | <a href="#">[4]</a> |
| 7.45                   | d, J = 8.0 Hz | 2H          | Ar-H              | <a href="#">[4]</a> |
| 7.23                   | d, J = 8.0 Hz | 2H          | Ar-H              | <a href="#">[4]</a> |
| 6.97                   | d, J = 8.0 Hz | 2H          | Ar-H              | <a href="#">[4]</a> |
| 3.85                   | s             | 3H          | -OCH <sub>3</sub> | <a href="#">[4]</a> |
| 2.38                   | s             | 3H          | -CH <sub>3</sub>  | <a href="#">[4]</a> |

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment         | Reference(s) |
|---------------------------------|--------------------|--------------|
| 158.7                           | C-OCH <sub>3</sub> | [8]          |
| 137.8                           | Ar-C               | [8]          |
| 136.1                           | Ar-C               | [8]          |
| 133.5                           | Ar-C               | [8]          |
| 129.3                           | Ar-CH              | [8]          |
| 127.8                           | Ar-CH              | [8]          |
| 126.4                           | Ar-CH              | [8]          |
| 114.0                           | Ar-CH              | [8]          |
| 55.1                            | -OCH <sub>3</sub>  | [8]          |
| 20.9                            | -CH <sub>3</sub>   | [8]          |

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxy-4'-methylbiphenyl** is expected to show characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[3] Key expected absorptions include:

| Wavenumber (cm <sup>-1</sup> ) | Vibration  |
|--------------------------------|--|
| ~3030                          | Aromatic C-H stretch   |
| ~2950-2850                     | Aliphatic C-H stretch (from -CH <sub>3</sub> and -OCH <sub>3</sub> ) |
| ~1600, 1500                    | Aromatic C=C ring stretching   |
| ~1250                          | Aryl-O-C asymmetric stretch  |
| ~1030                          | Aryl-O-C symmetric stretch   |
| ~830                           | p-substituted benzene C-H out-of-plane bend                          |

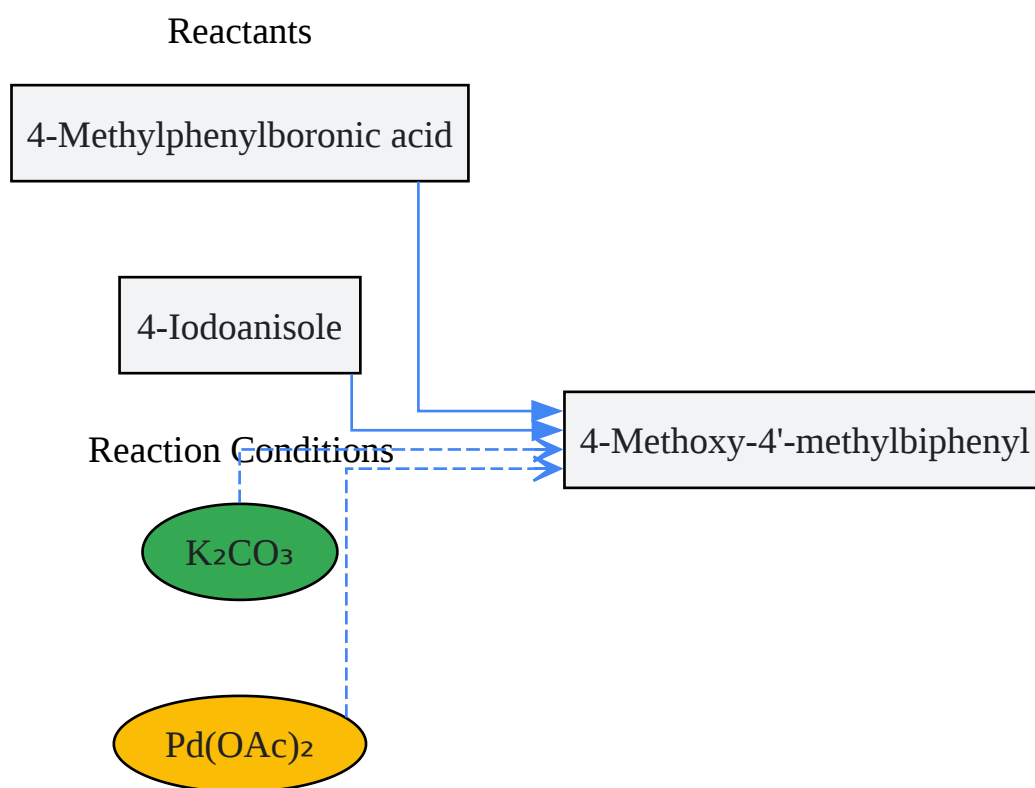
## Mass Spectrometry

The mass spectrum of **4-Methoxy-4'-methylbiphenyl** obtained by GC-MS shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information.[3]

- Molecular Ion ( $M^+$ ):  $m/z = 198$
- Key Fragments: Fragmentation may involve the loss of a methyl radical from the methoxy group ( $M-15$ ), loss of a formyl radical ( $M-29$ ), or cleavage of the biphenyl bond.

## Synthesis

**4-Methoxy-4'-methylbiphenyl** is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.



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**Diagram 1:** Suzuki-Miyaura coupling for synthesis.

## Biological Activity

While specific biological activity data for **4-Methoxy-4'-methylbiphenyl** is limited in public literature, biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[1\]](#)[\[9\]](#) The presence of the methoxy and methyl groups can influence the compound's lipophilicity and electronic properties, which are key determinants of biological activity. Further research is needed to elucidate the specific biological profile of this compound. The metabolism of similar methoxybiphenyl compounds has been shown to be mediated by cytochrome P450 enzymes, often involving O-demethylation.[\[10\]](#)

## Experimental Protocols

### Synthesis of 4-Methoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling

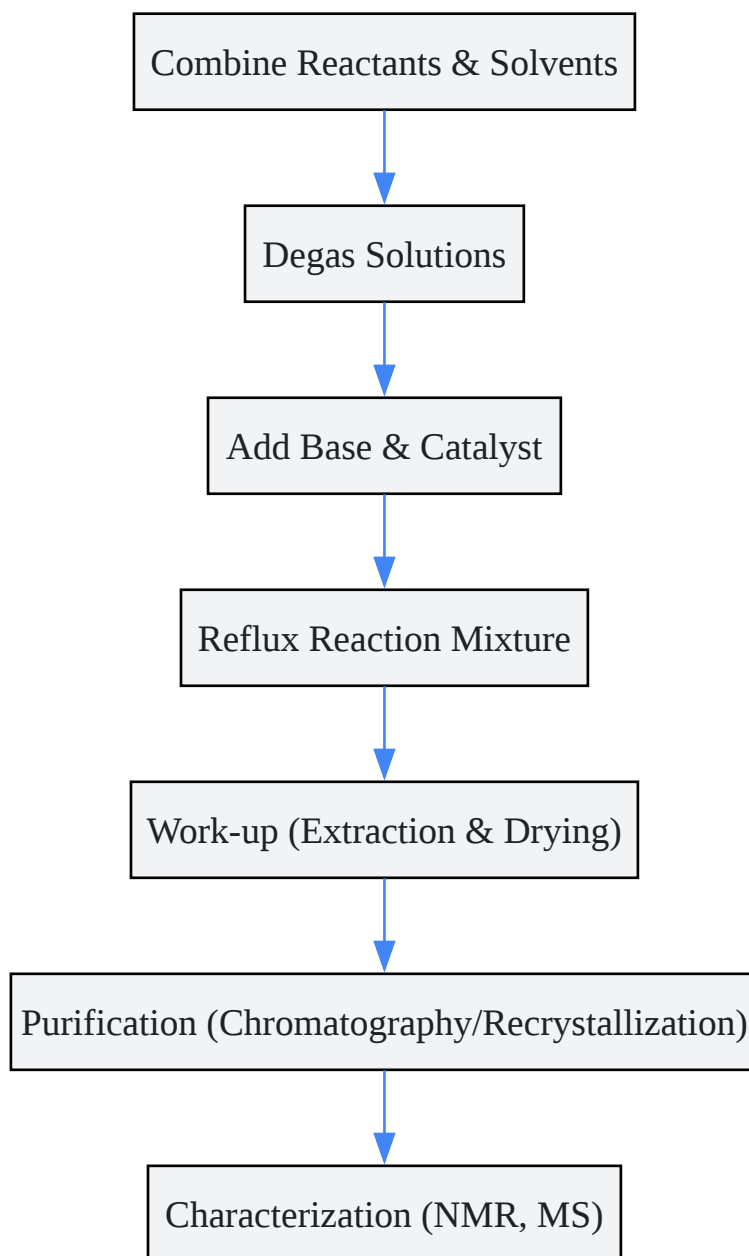
This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.[\[11\]](#)  
[\[12\]](#)

Materials:

- 4-Iodoanisole
- 4-Methylphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Acetone
- Water
- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Combine 4-iodoanisole (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- In a separate flask, dissolve potassium carbonate (2.5 eq) in water.
- In a third flask, dissolve a catalytic amount of palladium(II) acetate (e.g., 0.002 eq) in acetone.
- Degas all three solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Under an inert atmosphere, add the aqueous potassium carbonate solution and the palladium acetate solution to the flask containing the aryl halide and boronic acid.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure **4-Methoxy-4'-methylbiphenyl**.



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**Diagram 2:** General synthesis workflow.

## Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

- Finely powder a small amount of the crystalline **4-Methoxy-4'-methylbiphenyl**.



- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

## NMR Spectroscopic Analysis

Procedure:

- Dissolve approximately 5-10 mg of **4-Methoxy-4'-methylbiphenyl** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).

## FT-IR Spectroscopic Analysis

Procedure (KBr Pellet Method):

- Grind 1-2 mg of **4-Methoxy-4'-methylbiphenyl** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometric Analysis

Procedure (GC-MS):

- Prepare a dilute solution of **4-Methoxy-4'-methylbiphenyl** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject an aliquot of the solution into a gas chromatograph-mass spectrometer (GC-MS).
- Use a suitable GC column (e.g., a nonpolar DB-5ms column) and a temperature program to separate the compound.
- Acquire the mass spectrum in electron ionization (EI) mode.

## Conclusion

**4-Methoxy-4'-methylbiphenyl** is a well-defined organic compound with a range of interesting physical and chemical properties. This technical guide consolidates the available data and provides standardized protocols for its synthesis and characterization, serving as a valuable resource for chemists and pharmacologists. Further investigation into its quantitative solubility, detailed reactivity, and specific biological activities is warranted to fully explore its potential in various scientific disciplines.

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